molecular formula C16H12ClIN2O2 B5064643 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione

Cat. No. B5064643
M. Wt: 426.63 g/mol
InChI Key: YLQAOEVQRLBQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from the histone proteins that package DNA in the nucleus of cells. By inhibiting HDACs, CI-994 can alter the expression of genes that are involved in a variety of cellular processes, including cell growth, differentiation, and death.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the alteration of gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, reduce inflammation, and enhance memory and learning in animal models.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-characterized mechanism of action. However, there are also limitations to its use. This compound can have off-target effects on other enzymes besides HDACs, and its effectiveness can vary depending on the cell type and context.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the role of this compound in epigenetic regulation beyond histone acetylation, such as DNA methylation and non-coding RNA. Finally, the potential use of this compound in combination with other therapies, such as immunotherapy, is an area of active research.

Synthesis Methods

1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione can be synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 4-chlorophthalic anhydride to form an intermediate, which is then reacted with 2,5-dimethylpyrrole in the presence of a base to yield the final product. The synthesis of this compound has been described in several publications, including a patent by Pfizer Inc. (US Patent 5,686,416).

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to induce growth arrest, differentiation, and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer. This compound has also been found to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQAOEVQRLBQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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